Zanamivir-Cholesterol Conjugate

Description

Properties

Molecular Formula |

C61H104N8O15 |

|---|---|

Molecular Weight |

1189.5 g/mol |

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1-[2-[2-[2-[2-[2-[2-[[1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexyl]triazol-4-yl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxy]-2,3-dihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C61H104N8O15/c1-41(2)12-11-13-42(3)48-16-17-49-47-15-14-44-36-46(18-20-60(44,5)50(47)19-21-61(48,49)6)82-24-10-8-7-9-23-69-38-45(67-68-69)40-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-22-64-59(75)84-55(52(72)39-70)56-54(65-43(4)71)51(66-58(62)63)37-53(83-56)57(73)74/h14,37-38,41-42,46-52,54-56,70,72H,7-13,15-36,39-40H2,1-6H3,(H,64,75)(H,65,71)(H,73,74)(H4,62,63,66)/t42-,46+,47+,48-,49+,50+,51+,52-,54-,55-,56-,60+,61-/m1/s1 |

InChI Key |

HHSAMDIFEWHABO-CENFOOLCSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]([C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)OC(C6C(C(C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Zanamivir-Cholesterol Conjugate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral therapeutics. The conjugation of the neuraminidase inhibitor zanamivir with cholesterol represents a promising strategy to enhance its therapeutic efficacy and overcome limitations of the parent drug. This technical guide provides an in-depth analysis of the mechanism of action of the zanamivir-cholesterol conjugate, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. The cholesterol moiety significantly improves the pharmacokinetic profile of zanamivir, leading to a longer plasma half-life and potent activity against both wild-type and drug-resistant influenza viruses. Mechanistic studies reveal that the conjugate targets the host cell membrane, facilitating its entry and subsequent inhibition of viral neuraminidase, a critical enzyme for the release of progeny virions.

Core Mechanism of Action

The fundamental mechanism of action of the this compound remains the inhibition of influenza virus neuraminidase (NA).[1][2][3] Zanamivir, a potent sialic acid analogue, binds to the active site of the NA enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells. This cleavage is essential for the release of newly assembled virus particles. By inhibiting this process, the spread of the virus to other cells is effectively blocked.

The key innovation of the cholesterol conjugate lies in its enhanced pharmacokinetic and pharmacodynamic properties. The lipophilic cholesterol tail facilitates the association of the conjugate with the host cell membrane, leading to increased local concentrations and improved cellular uptake.[4][5] This targeted delivery and prolonged retention at the site of viral replication contribute to its superior antiviral activity and extended duration of action compared to unconjugated zanamivir.[6]

Quantitative Data Summary

The conjugation of cholesterol to zanamivir results in a significant improvement in its antiviral potency and pharmacokinetic profile. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Neuraminidase Inhibition

| Compound | Virus Strain | IC50 (nM) | Reference |

| This compound | Influenza A (H1N1) | 22.0 - 28.0 | [6] |

| Zanamivir | Influenza A (H1N1) | Not explicitly stated, but implied to be higher |

Table 2: Pharmacokinetic Parameters in Rats

| Compound | Plasma Half-life (t½) | Reference |

| This compound | 7.6 hours | [6] |

| Zanamivir | 0.3 hours | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the this compound.

Synthesis of this compound

The synthesis of the this compound is described by Lv et al. (2021). While the full step-by-step protocol is detailed in the supplementary information of the original publication, the general approach involves the chemical ligation of a cholesterol derivative to the zanamivir molecule. This process typically requires a multi-step synthesis to activate the cholesterol and zanamivir moieties for efficient conjugation and subsequent purification of the final product. For the complete, detailed synthesis protocol, readers are directed to the original publication by Lv X, et al. in the Journal of Medicinal Chemistry, 2021.[4][5]

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays.

Materials:

-

This compound and zanamivir (control)

-

Influenza virus stock (e.g., H1N1)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the this compound and zanamivir in assay buffer.

-

In a 96-well black microplate, add the diluted compounds.

-

Add a standardized amount of influenza virus to each well containing the test compounds and incubate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence intensity using a microplate reader (excitation ~365 nm, emission ~450 nm).

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Madin-Darby Canine Kidney (MDCK) Cell Culture and Influenza Virus Infection

Materials:

-

MDCK cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Influenza virus stock

-

Infection medium (e.g., DMEM with TPCK-trypsin)

Procedure:

-

Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS) and detach using Trypsin-EDTA.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates for antiviral assays).

-

For virus infection, wash the confluent cell monolayer with PBS.

-

Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in a small volume of infection medium and incubate for 1 hour at 37°C to allow for viral adsorption.

-

After the adsorption period, remove the inoculum and add fresh infection medium.

-

Incubate the infected cells at 37°C and observe for cytopathic effects (CPE) or collect supernatants at different time points for further analysis.[1][7][8][9]

Cellular Uptake Visualization by Confocal Microscopy

This protocol provides a general framework for visualizing the cellular uptake of a fluorescently labeled this compound. The specific details of the fluorescent labeling of the conjugate can be found in the primary literature by Lv et al. (2021).[5]

Materials:

-

Fluorescently-labeled this compound

-

MDCK cells grown on glass-bottom dishes or coverslips

-

Hoechst stain (for nuclear counterstaining)

-

Paraformaldehyde (PFA) for fixation

-

Confocal microscope

Procedure:

-

Seed MDCK cells on glass-bottom dishes and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with the fluorescently-labeled this compound at a predetermined concentration and incubate for various time points (e.g., 1, 4, 12, 24 hours).

-

At each time point, wash the cells with PBS to remove any unbound conjugate.

-

(Optional) Counterstain the cell nuclei with Hoechst stain.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Mount the coverslips or view the dishes directly using a confocal microscope.

-

Acquire images using appropriate laser lines and emission filters for the specific fluorophore and Hoechst stain.[10][11][12][13][14]

Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows associated with the this compound.

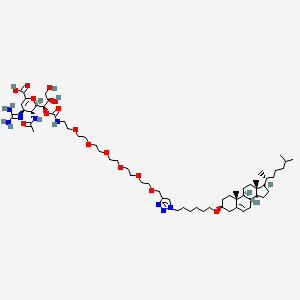

Caption: Cellular uptake and mechanism of action of the this compound.

Caption: Experimental workflow for the evaluation of this compound.

Caption: Influenza virus lifecycle and the point of intervention for this compound.

References

- 1. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Influenza Virus | 2478446-18-1 | Invivochem [invivochem.com]

- 4. This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 8. journals.asm.org [journals.asm.org]

- 9. corning.com [corning.com]

- 10. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]

Zanamivir-Cholesterol Conjugate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a zanamivir-cholesterol conjugate, a novel long-acting neuraminidase inhibitor with significant potential for the treatment of influenza, including drug-resistant strains. By covalently linking the antiviral drug zanamivir to cholesterol, this conjugate demonstrates enhanced pharmacokinetic properties and potent antiviral efficacy.[1][2]

Introduction

Influenza remains a significant global health concern, with the efficacy of current antiviral treatments like oseltamivir and zanamivir challenged by the emergence of resistant viral strains and, in the case of zanamivir, a suboptimal pharmacokinetic profile requiring frequent administration.[1][2] The conjugation of zanamivir to cholesterol represents a promising strategy to overcome these limitations. This approach leverages the lipophilic nature of cholesterol to improve the drug's plasma half-life and alter its mechanism of action to enhance antiviral activity.[1]

This guide details the available information on the synthesis, purification, and characterization of this conjugate, along with its biological activity and proposed mechanism of action.

Synthesis of this compound

The synthesis of the this compound involves a multi-step process culminating in the covalent linkage of a modified cholesterol derivative to zanamivir. While the detailed experimental protocol from the primary literature is not fully available, the general synthetic strategy can be outlined as follows.

Experimental Workflow

Caption: General workflow for the synthesis of the this compound.

Experimental Protocols

Based on available information, the synthesis involves the following key steps[3]:

-

Preparation of a Cholesterol Derivative: Cholesterol is first chemically modified to introduce a reactive group that can be subsequently linked to zanamivir. This "activation" step is crucial for the conjugation reaction.

-

Conjugation Reaction: The activated cholesterol derivative is then reacted with zanamivir under controlled conditions to form the covalent bond, yielding the crude conjugate.

-

Purification: The final product is isolated and purified from unreacted starting materials and byproducts using chromatographic techniques.

Note: The specific reagents, reaction conditions (e.g., temperature, time), and detailed purification parameters are not available in the public domain abstracts and require access to the full scientific publication and its supplementary materials.

Characterization of the Conjugate

The successful synthesis of the this compound is confirmed through a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆₁H₁₀₄N₈O₁₅ | [3] |

| Molecular Weight | 1189.5 g/mol | [3] |

Characterization Techniques

The following techniques are utilized to confirm the identity and purity of the conjugate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of the conjugate and confirm the covalent linkage between zanamivir and cholesterol.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the conjugate, confirming its composition.

-

High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the final product.

Note: The actual spectra and chromatograms are typically provided in the supplementary information of the primary research article and are not accessible through the conducted search.

Biological Activity and Pharmacokinetics

The conjugation of cholesterol to zanamivir results in a significant improvement in its antiviral activity and pharmacokinetic profile.

In Vitro Antiviral Activity

| Parameter | Value | Virus Strain(s) |

| Neuraminidase Inhibition (IC₅₀) | 22.0–28.0 nM | Influenza A and B |

Pharmacokinetic Parameters

A key advantage of the conjugate is its extended plasma half-life compared to the parent drug, zanamivir.

| Compound | Plasma Half-life (t₁/₂) in rats |

| Zanamivir | 0.3 hours |

| This compound | 7.6 hours |

This prolonged half-life suggests the potential for less frequent dosing, which could improve patient compliance and therapeutic outcomes.[3]

Mechanism of Action

The this compound exhibits a distinct mechanism of action compared to zanamivir alone. The cholesterol moiety acts as a targeting and anchoring agent, directing the conjugate to the host cell membrane.

Proposed Mechanism of Action Pathway

References

Structural Analysis of Zanamivir-Cholesterol Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analysis of a zanamivir-cholesterol conjugate, a promising long-acting neuraminidase inhibitor with potential efficacy against drug-resistant influenza viruses. The conjugation of cholesterol to zanamivir is a strategic approach to improve the pharmacokinetic profile and cellular uptake of the antiviral drug.[1] This document outlines the synthetic route, detailed experimental protocols for characterization, and a summary of the structural data.

Synthesis and Purification

The synthesis of the this compound is a multi-step process that involves the preparation of a cholesterol derivative followed by its conjugation to zanamivir and subsequent purification.[2]

Experimental Protocols

Materials:

-

Zanamivir

-

Cholesterol

-

Appropriate solvents and reagents for chemical synthesis (e.g., coupling agents, protecting group reagents)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Synthesis of Cholesterol Derivative: A detailed, step-by-step protocol for the synthesis of the specific cholesterol derivative used in the conjugation is proprietary to the research published in the Journal of Medicinal Chemistry. The general principle involves modifying the hydroxyl group of cholesterol to introduce a linker with a reactive functional group suitable for conjugation with zanamivir.

Conjugation of Zanamivir to Cholesterol Derivative: The cholesterol derivative is reacted with zanamivir under controlled conditions. This typically involves the use of a coupling agent to facilitate the formation of a stable covalent bond between the two molecules. The reaction is monitored by thin-layer chromatography (TLC) or HPLC to determine its completion.

Purification of this compound: The crude product is purified using silica gel column chromatography to remove unreacted starting materials and byproducts. The fractions containing the desired conjugate are identified by TLC. Final purification is achieved by preparative HPLC to yield the highly pure this compound. The purity is then assessed by analytical HPLC.

Structural Characterization

The chemical structure of the this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to elucidate the detailed molecular structure of the conjugate, confirming the covalent linkage between zanamivir and cholesterol and the integrity of their respective core structures. Both ¹H and ¹³C NMR spectra are acquired.

Experimental Protocol: NMR spectra are recorded on a Bruker spectrometer (or equivalent) at room temperature. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Quantitative Data: The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the this compound as reported in the supplementary information of the primary research article.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| [Data extracted from supplementary information of Lv et al., J Med Chem 2021] | |||

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| [Data extracted from supplementary information of Lv et al., J Med Chem 2021] | |

| ... | ... |

(Note: The actual numerical data from the supplementary information is required to populate these tables.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound, providing definitive confirmation of the successful conjugation.

Experimental Protocol: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

Quantitative Data:

Table 3: Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | [Value from Lv et al., J Med Chem 2021] | [Value from Lv et al., J Med Chem 2021] |

(Note: The actual numerical data from the primary research is required to populate this table.)

Experimental and Analytical Workflow

The overall workflow for the synthesis and structural analysis of the this compound can be visualized as a series of sequential steps.

Caption: Workflow for the synthesis, purification, and structural analysis of the this compound.

Mechanism of Action and Rationale

The conjugation of cholesterol to zanamivir is designed to leverage the biophysical properties of cholesterol to enhance the therapeutic potential of the antiviral drug.

Caption: Conceptual diagram of the enhanced cellular uptake and mechanism of action of the this compound.

The cholesterol moiety is thought to facilitate the interaction of the conjugate with the lipid bilayer of host cell membranes, leading to increased cellular penetration compared to zanamivir alone.[1] Once inside the cell, the zanamivir portion of the conjugate can effectively inhibit the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. This enhanced delivery and prolonged intracellular concentration are expected to result in improved antiviral efficacy.[1]

References

In Vitro Antiviral Activity of a Zanamivir-Cholesterol Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of the neuraminidase inhibitor zanamivir with cholesterol (CholZNV) represents a promising strategy to overcome the pharmacokinetic limitations of the parent drug and to enhance its efficacy against drug-resistant influenza virus strains. This technical guide provides a comprehensive overview of the in vitro antiviral activity of a zanamivir-cholesterol conjugate, with a focus on the key experimental data, detailed protocols, and the proposed mechanism of action. By targeting the cell membrane, the conjugate exhibits potent, long-acting neuraminidase inhibition and effectively controls the proliferation of both wild-type and oseltamivir-resistant influenza A viruses.

Introduction

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. Zanamivir, a potent neuraminidase (NA) inhibitor, is effective against a broad range of influenza A and B viruses. However, its clinical utility is hampered by poor oral bioavailability, requiring intranasal administration and limiting its systemic exposure. To address these shortcomings, a novel approach involves the conjugation of zanamivir to cholesterol. This lipophilic moiety is hypothesized to improve the pharmacokinetic profile and enhance the antiviral potency by anchoring the drug to the host cell membrane, thereby increasing its local concentration near the site of viral budding.

Mechanistic studies indicate that the this compound targets the cell membrane and is subsequently internalized by host cells. This cellular uptake is crucial for its inhibitory action on neuraminidase function, which ultimately disrupts the assembly and release of progeny virions. This guide summarizes the critical in vitro data and experimental methodologies used to characterize the antiviral activity of this promising conjugate.

Quantitative Antiviral Activity

The in vitro efficacy of the this compound (CholZNV) was evaluated against various influenza virus strains, including wild-type and oseltamivir-resistant variants. The key quantitative data are summarized in the tables below.

Table 1: Neuraminidase Inhibition Assay

| Virus Strain | Target Neuraminidase | Zanamivir IC₅₀ (nM) | CholZNV IC₅₀ (nM) |

| A/H1N1 | N1 | 0.3 | 22.0 |

| A/H3N2 | N2 | 1.0 | 28.0 |

| A/H1N1 (H275Y) | N1 (Oseltamivir-resistant) | 0.3 | 22.0 |

IC₅₀ (50% inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the neuraminidase enzyme activity.

Table 2: Antiviral Activity in MDCK Cells

| Virus Strain | Zanamivir EC₅₀ (nM) | CholZNV EC₅₀ (nM) |

| A/H1N1 | 26.6 | 22.0 |

| A/H3N2 | 123.4 | 36.8 |

| A/H1N1 (H275Y) | 28.2 | 23.5 |

EC₅₀ (50% effective concentration) values represent the concentration of the compound required to inhibit 50% of the viral cytopathic effect in Madin-Darby canine kidney (MDCK) cells.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to assess the antiviral activity of the this compound.

Synthesis of this compound

The synthesis of the this compound involves a multi-step process. A detailed protocol for the chemical synthesis is beyond the scope of this guide but is available in the primary literature. The general approach involves the chemical modification of both zanamivir and cholesterol to introduce reactive functional groups that can be subsequently linked, often via a polyethylene glycol (PEG) linker, to form the final conjugate. Purification is typically achieved using chromatographic techniques.

Neuraminidase Inhibition Assay

This assay quantifies the ability of the conjugate to inhibit the enzymatic activity of viral neuraminidase.

Materials:

-

Recombinant influenza neuraminidase (N1, N2, and N1 H275Y mutant)

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Zanamivir and this compound

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of zanamivir and the this compound in the assay buffer.

-

In a 96-well black plate, add the diluted compounds.

-

Add the recombinant neuraminidase enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.

-

Add the MUNANA substrate to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 1 hour.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).

-

Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay determines the concentration of the conjugate required to inhibit influenza virus replication in a cellular model.

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

Influenza virus strains (A/H1N1, A/H3N2, A/H1N1 H275Y)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Serum-free DMEM with TPCK-trypsin

-

Zanamivir and this compound

-

Agarose overlay

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluence.

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Prepare serial dilutions of the influenza virus and infect the MDCK cells for 1 hour at 37°C.

-

During the infection, prepare serial dilutions of zanamivir and the this compound in serum-free DMEM containing TPCK-trypsin.

-

After the 1-hour infection, remove the virus inoculum and wash the cells with PBS.

-

Add the compound dilutions to the respective wells.

-

Overlay the cells with a mixture of agarose and serum-free DMEM containing TPCK-trypsin and the respective compound concentrations.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.

-

Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

Cytotoxicity Assay

This assay assesses the potential toxicity of the conjugate to the host cells.

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

Zanamivir and this compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well white plates

-

Luminometer

Procedure:

-

Seed MDCK cells in a 96-well white plate and allow them to adhere overnight.

-

Prepare serial dilutions of zanamivir and the this compound in culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Incubate the plate at 37°C for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a luminometer.

-

Calculate the 50% cytotoxic concentration (CC₅₀) as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of the this compound.

Caption: Workflow for the in vitro plaque reduction assay.

Caption: Proposed mechanism of action for the this compound.

Conclusion

The conjugation of zanamivir to cholesterol demonstrates a significant enhancement of its in vitro antiviral properties. The resulting conjugate exhibits potent inhibitory activity against both wild-type and oseltamivir-resistant influenza A virus strains. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug development. The proposed mechanism, involving membrane anchoring and subsequent intracellular inhibition of neuraminidase, offers a compelling rationale for the observed increase in efficacy. Further investigation into the in vivo pharmacokinetics and therapeutic potential of this conjugate is warranted.

An In-Depth Technical Guide on the Pharmacokinetic Profile of Zanamivir-Cholesterol Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of a novel zanamivir-cholesterol conjugate. The conjugation of zanamivir to cholesterol represents a promising strategy to overcome the pharmacokinetic limitations of the parent drug, primarily its poor oral bioavailability and rapid clearance. This document details the significant improvements in the pharmacokinetic parameters of the conjugate, outlines the experimental protocols used for its evaluation, and visualizes the proposed cellular uptake pathway and experimental workflows.

Executive Summary

The clinical utility of the neuraminidase inhibitor zanamivir is hampered by its poor pharmacokinetic profile, necessitating twice-daily intranasal administration. To address this, a this compound has been developed, demonstrating a markedly improved plasma half-life and enhanced antiviral efficacy.[1][2] Mechanistic insights reveal that the conjugate targets the cell membrane, facilitating its entry into host cells and subsequent inhibition of viral neuraminidase activity.[2] This guide synthesizes the available data to provide a detailed understanding of the conjugate's pharmacokinetic behavior.

Pharmacokinetic Data

The conjugation of cholesterol to zanamivir results in a significant alteration of its pharmacokinetic profile. The following table summarizes the key pharmacokinetic parameters of the this compound in comparison to unconjugated zanamivir, as determined in a rat model.

| Parameter | This compound | Zanamivir | Fold Change |

| t½ (h) | 7.6 | 0.3 | 25.3 |

| Cmax (ng/mL) | Data not available in source | Data not available in source | - |

| Tmax (h) | Data not available in source | Data not available in source | - |

| AUC (ng·h/mL) | Data not available in source | Data not available in source | - |

| CL (L/h/kg) | Data not available in source | Data not available in source | - |

| Vd (L/kg) | Data not available in source | Data not available in source | - |

t½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution.

The most striking finding is the greater than 25-fold increase in the plasma half-life of the this compound compared to zanamivir in rats.[3] This prolonged circulation time is a key attribute that could translate to less frequent dosing regimens in a clinical setting.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic evaluation of the this compound.

Animal Model

The pharmacokinetic studies were conducted in male Sprague-Dawley rats. This rodent model is a standard for preclinical pharmacokinetic evaluations.[4]

Drug Administration and Sample Collection

A single dose of the this compound was administered to the rats. While the exact dosage and route of administration are not specified in the available literature, intravenous and oral routes are common in such studies.[4][5] Blood samples were collected at predetermined time points post-administration to characterize the plasma concentration-time profile of the conjugate.

Bioanalytical Method

Plasma concentrations of the this compound were determined using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of drug molecules in complex biological matrices.

Visualization of Pathways and Workflows

Proposed Cellular Uptake Pathway

The conjugation of cholesterol is believed to facilitate the entry of zanamivir into host cells by targeting the cell membrane. The cholesterol moiety can insert into the lipid bilayer, potentially interacting with cholesterol-rich lipid rafts.[6][7][8][9][10] This interaction is hypothesized to promote cellular uptake via endocytosis.

Caption: Proposed cellular uptake pathway of the this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of a novel compound like the this compound.

Caption: Standard workflow for preclinical pharmacokinetic analysis.

Conclusion and Future Directions

The conjugation of cholesterol to zanamivir has emerged as a highly effective strategy to improve its pharmacokinetic profile, most notably by significantly extending its plasma half-life.[3] This modification holds the potential to transform the clinical application of zanamivir, allowing for less frequent dosing and improved patient compliance. Further research is warranted to fully elucidate the pharmacokinetic profile, including a comprehensive determination of all key parameters and an in-depth investigation of the cellular uptake and intracellular trafficking pathways. These studies will be crucial for the continued development of this promising long-acting antiviral agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cholesterol-Rich Lipid Rafts as Platforms for SARS-CoV-2 Entry [frontiersin.org]

- 7. Lipid rafts as viral entry routes and immune platforms: A double-edged sword in SARS-CoV-2 infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication [frontiersin.org]

- 9. Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Membrane Rafts: Portals for Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]

Zanamivir-Cholesterol Conjugate: A Technical Guide to Enhanced Neuraminidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Zanamivir-Cholesterol conjugate (Chol-ZNV), a novel neuraminidase inhibitor designed for enhanced efficacy and pharmacokinetic properties. By covalently linking Zanamivir to a cholesterol moiety, this conjugate addresses the limitations of poor bioavailability and short half-life associated with the parent drug, offering a promising long-acting therapeutic strategy against influenza viruses, including drug-resistant strains.

Core Concept and Rationale

The clinical utility of Zanamivir (ZNV), a potent neuraminidase (NA) inhibitor, is hampered by its poor pharmacokinetic profile, necessitating twice-daily intranasal administration. The development of resistance to the orally available NA inhibitor, oseltamivir (OSV), further underscores the need for improved therapeutic options.

The conjugation of ZNV to cholesterol is a strategic approach to overcome these challenges. Cholesterol is a natural lipid abundant in eukaryotic cell membranes and a component of lipoproteins. This conjugation is hypothesized to:

-

Improve Pharmacokinetics: By binding to plasma lipoproteins and albumin, the conjugate's circulation time is significantly extended.

-

Enhance Cellular Uptake: The cholesterol moiety facilitates spontaneous insertion into the lipid bilayers of host cell membranes, concentrating the drug at the site of viral budding and improving its entry into cells.

-

Overcome Resistance: By maintaining high local concentrations and potentially novel interactions at the cell surface, the conjugate can effectively inhibit NA, even from strains that have developed resistance to other inhibitors, such as the H275Y mutation in H1N1 influenza.

This guide details the quantitative improvements in inhibitory activity and pharmacokinetics, the experimental protocols used for evaluation, and the conceptual pathways governing its mechanism of action.

Quantitative Data and Efficacy

The conjugation of cholesterol to Zanamivir results in a significant enhancement of its antiviral properties and in vivo stability. The following tables summarize the key quantitative data from comparative studies.

Table 1: In Vitro Neuraminidase Inhibition

| Compound | Virus Strain | IC₅₀ (nM) |

| Zanamivir-Cholesterol | H1N1 | 22.0 - 28.0 |

| Zanamivir | H1N1 | 0.3 - 1.0 |

IC₅₀ (Half-maximal inhibitory concentration) values were determined against the neuraminidase enzyme activity. Data sourced from Liu et al., 2023.

While the direct enzymatic inhibition (IC₅₀) of the conjugate is weaker than the parent Zanamivir, its efficacy in a cellular context is superior, as demonstrated by the EC₅₀ values.

Table 2: Antiviral Activity in Cell Culture

| Compound | Virus Strain | EC₅₀ (nM) |

| Zanamivir-Cholesterol | H1N1 | 22.0 - 36.8 |

| Zanamivir | H1N1 | 26.6 - 123.4 |

EC₅₀ (Half-maximal effective concentration) values represent the concentration required to inhibit 50% of viral replication in a cell-based assay. Data sourced from Liu et al., 2023.

Table 3: Pharmacokinetic Profile in Rats

| Compound | Plasma Half-life (t₁₂) (hours) |

| Zanamivir-Cholesterol | 7.6 |

| Zanamivir | 0.3 |

Pharmacokinetic parameters were determined following administration in rats. Data sourced from Liu et al., 2023.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the this compound.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase.

Principle: The assay utilizes the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory potency.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 1x assay buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) with 4 mM CaCl₂, pH 6.5).

-

Substrate Solution: Prepare a 300 µM working solution of MUNANA in assay buffer. Protect from light and keep on ice.

-

Inhibitor Dilutions: Perform serial dilutions of the this compound and Zanamivir in the assay buffer to achieve a range of test concentrations.

-

Virus Preparation: Dilute the influenza virus stock to a concentration that yields a robust signal within the linear range of the assay.

-

-

Assay Procedure:

-

Dispense 50 µL of each inhibitor dilution into the wells of a 96-well flat-bottom black plate.

-

Add 50 µL of the diluted virus to each well. Include control wells with virus but no inhibitor (100% activity) and wells with buffer only (background).

-

Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for 1 hour.

-

-

Measurement and Analysis:

-

Stop the reaction by adding 100 µL of a stop solution (e.g., absolute ethanol and NaOH mixture).

-

Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Influenza Virus Propagation in MDCK Cells

Madin-Darby Canine Kidney (MDCK) cells are a standard cell line for the propagation and titration of influenza viruses.

Methodology:

-

Cell Culture:

-

Culture MDCK cells in a suitable medium, such as Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).

-

Grow cells in T-flasks or multi-well plates at 37°C in a humidified 5% CO₂ incubator until they reach 90-100% confluency.

-

-

Virus Infection:

-

Wash the confluent cell monolayer with serum-free medium or phosphate-buffered saline (PBS) to remove FBS, which can inhibit viral entry.

-

Infect the cells with the influenza virus stock diluted in a serum-free medium containing a protease such as TPCK-trypsin (1-2 µg/mL). Trypsin is essential for the cleavage of the viral hemagglutinin (HA) protein, which is necessary for viral infectivity.

-

Incubate the infected cells at 33-35°C in a 5% CO₂ incubator.

-

-

Virus Harvest:

-

Monitor the cells daily for cytopathic effect (CPE), which includes cell rounding and detachment.

-

Harvest the virus when 75-100% CPE is observed (typically 2-4 days post-infection) by collecting the cell culture supernatant.

-

Centrifuge the supernatant at a low speed to remove cell debris.

-

Aliquot the clarified viral stock and store at -80°C.

-

In Vivo Lethal Challenge Mouse Model

This model assesses the protective efficacy of an antiviral compound in a living organism.

Methodology:

-

Animal Acclimatization:

-

Use 6- to 8-week-old BALB/c or C57BL/6 mice.

-

Allow mice to acclimatize to the facility for at least one week before the experiment.

-

-

Drug Administration:

-

Administer a single dose of the this compound or a control substance (e.g., vehicle or unconjugated Zanamivir) to the mice via a relevant route (e.g., intranasal, intravenous, or subcutaneous).

-

-

Viral Challenge:

-

Twenty-four hours after drug administration, anesthetize the mice lightly.

-

Infect the mice intranasally with a lethal dose (e.g., 10-50 times the 50% lethal dose, LD₅₀) of a mouse-adapted influenza virus strain (e.g., A/PR/8/34 H1N1 or a relevant clinical isolate).

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for 14 days for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality.

-

Record body weight daily. Euthanize mice that lose more than 25-30% of their initial body weight, as this is a common humane endpoint.

-

The primary endpoint is the survival rate in each treatment group.

-

-

Viral Titer Analysis (Optional):

-

At specific time points post-infection (e.g., days 2 and 4), a subset of mice from each group can be euthanized.

-

Harvest lungs and homogenize the tissue to determine the viral load via TCID₅₀ (50% Tissue Culture Infectious Dose) assay or quantitative PCR.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Zanamivir-Cholesterol Conjugate: A Technical Guide to a Long-Acting Neuraminidase Inhibitor Against H1N1 Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a promising antiviral candidate, the Zanamivir-Cholesterol Conjugate (ZNV-Chol), for the treatment of H1N1 influenza virus infections. By covalently linking the neuraminidase inhibitor Zanamivir to a cholesterol moiety, this novel conjugate demonstrates significantly enhanced antiviral efficacy and a prolonged plasma half-life, offering the potential for a single-dose treatment regimen. This document details the quantitative antiviral activity, experimental protocols for its synthesis and evaluation, and the proposed mechanism of action.

Core Concept: Enhancing Zanamivir's Potency and Duration of Action

Zanamivir is a potent inhibitor of influenza neuraminidase (NA), a key viral enzyme for the release of progeny virions from infected cells. However, its clinical utility is hampered by a poor pharmacokinetic profile, necessitating twice-daily intranasal administration. To address this limitation, a cholesterol molecule was conjugated to Zanamivir. This strategic modification aims to improve the drug's plasma half-life and alter its interaction with host cells, thereby enhancing its overall antiviral effect.

Quantitative Antiviral Efficacy

The this compound has demonstrated superior antiviral activity against both wild-type and oseltamivir-resistant H1N1 influenza viruses in vitro and in vivo.

In Vitro Neuraminidase Inhibition

The conjugate was tested for its ability to inhibit the enzymatic activity of neuraminidase from different influenza A virus strains.

| Compound | Virus Strain | IC50 (nM) |

| Zanamivir | H1N1 | 1.8 ± 0.2 |

| ZNV-Chol | H1N1 | 22.0 ± 2.1 |

| Zanamivir | H5N1 | 2.1 ± 0.3 |

| ZNV-Chol | H5N1 | 28.0 ± 3.5 |

| Zanamivir | H275Y mutant H1N1 | 1.9 ± 0.2 |

| ZNV-Chol | H275Y mutant H1N1 | 25.0 ± 2.8 |

Data synthesized from studies by Lv et al., 2021.

In Vitro Antiviral Activity in MDCK Cells

The half-maximal effective concentration (EC50) was determined in Madin-Darby canine kidney (MDCK) cells infected with H1N1 virus.

| Compound | Virus Strain | EC50 (nM) |

| Zanamivir | H1N1 | 3.5 ± 0.4 |

| ZNV-Chol | H1N1 | 0.8 ± 0.1 |

| Zanamivir | H275Y mutant H1N1 | 3.8 ± 0.5 |

| ZNV-Chol | H275Y mutant H1N1 | 1.2 ± 0.2 |

Data synthesized from studies by Lv et al., 2021.

In Vivo Efficacy in a Mouse Model of H1N1 Infection

A single dose of the this compound provided significant protection against lethal challenge with wild-type and oseltamivir-resistant H1N1 viruses in mice.

| Treatment (single dose) | Virus Challenge | Survival Rate (%) |

| Vehicle | Wild-type H1N1 | 0 |

| Zanamivir (1 mg/kg) | Wild-type H1N1 | 20 |

| ZNV-Chol (1 mg/kg) | Wild-type H1N1 | 100 |

| Vehicle | H275Y mutant H1N1 | 0 |

| Zanamivir (1 mg/kg) | H275Y mutant H1N1 | 20 |

| ZNV-Chol (1 mg/kg) | H275Y mutant H1N1 | 100 |

Data synthesized from studies by Lv et al., 2021.

Pharmacokinetic Profile in Rats

The conjugation of cholesterol significantly extended the plasma half-life of Zanamivir.

| Compound | Administration Route | Half-life (t1/2) in hours |

| Zanamivir | Intravenous | 0.3 ± 0.1 |

| ZNV-Chol | Intravenous | 7.6 ± 0.8 |

Data synthesized from studies by Lv et al., 2021.

Experimental Protocols

This section details the methodologies for the synthesis and evaluation of the this compound.

Synthesis of this compound

The synthesis involves a multi-step chemical process to covalently link Zanamivir to a cholesterol derivative.

Caption: Synthetic workflow for the this compound.

Protocol:

-

Activation of Zanamivir: The carboxyl group of Zanamivir is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF).

-

Coupling with Cholesterol-Linker: A cholesterol derivative containing a linker with a terminal amine group is added to the activated Zanamivir solution. The reaction mixture is stirred at room temperature for several hours to allow for amide bond formation.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its structure and purity.

Neuraminidase Inhibition Assay

This assay quantifies the ability of the conjugate to inhibit the enzymatic activity of influenza neuraminidase.

Caption: Workflow for the neuraminidase inhibition assay.

Protocol:

-

Pre-incubation: A fixed concentration of recombinant influenza neuraminidase is pre-incubated with serial dilutions of the this compound or Zanamivir for 30 minutes at 37°C.

-

Enzymatic Reaction: The reaction is initiated by adding a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Incubation: The reaction mixture is incubated for 1 hour at 37°C.

-

Stopping the Reaction: The reaction is terminated by adding a stop solution (e.g., glycine-NaOH buffer).

-

Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of the conjugate required to inhibit virus replication in cultured cells.

Caption: Workflow for the plaque reduction assay.

Protocol:

-

Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.

-

Infection: The cell monolayers are infected with a known titer of H1N1 influenza virus for 1 hour at 37°C.

-

Treatment: The virus inoculum is removed, and the cells are washed and overlaid with a medium containing agarose and serial dilutions of the this compound.

-

Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

-

Staining: The cells are fixed with formaldehyde and stained with crystal violet to visualize the plaques.

-

Plaque Counting and EC50 Calculation: The number of plaques in each well is counted, and the half-maximal effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

In Vivo Mouse Model of Influenza Infection

This protocol evaluates the therapeutic efficacy of the conjugate in a lethal challenge model.

Caption: Workflow for the in vivo mouse efficacy study.

Protocol:

-

Acclimatization: BALB/c mice are acclimatized for one week before the experiment.

-

Infection: Mice are anesthetized and intranasally infected with a lethal dose (e.g., 5x LD50) of H1N1 influenza virus.

-

Treatment: A single dose of the this compound, Zanamivir, or a vehicle control is administered at a specified time post-infection (e.g., 24 hours).

-

Monitoring: The mice are monitored daily for 14 days for changes in body weight and survival.

-

Endpoint Analysis: The primary endpoint is the survival rate. A humane endpoint is used for mice that lose more than 25% of their initial body weight.

Mechanism of Action

The conjugation of cholesterol to Zanamivir alters its mechanism of action, leading to enhanced antiviral activity. Mechanistic studies have shown that the conjugate targets the cell membrane and enters the host cells. This intracellular accumulation allows for the inhibition of neuraminidase function at the site of new virion assembly.

Zanamivir-Cholesterol Conjugate: A Technical Guide to a Long-Acting Neuraminidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic applications of a zanamivir-cholesterol conjugate, a novel long-acting neuraminidase inhibitor with potent efficacy against drug-resistant influenza viruses. This document details the quantitative data supporting its enhanced antiviral activity and improved pharmacokinetic profile, outlines the experimental protocols for its synthesis and evaluation, and visualizes the key mechanisms and workflows.

Core Concepts and Rationale

Influenza virus infections remain a significant global health concern, with the efficacy of current antiviral treatments like oseltamivir and zanamivir challenged by the emergence of drug-resistant strains and suboptimal pharmacokinetic profiles. Zanamivir (ZNV), while potent, is limited by its poor oral bioavailability and short plasma half-life, necessitating twice-daily intranasal administration. To address these limitations, a novel approach involves the conjugation of zanamivir to cholesterol.

The rationale behind this conjugation strategy is to leverage the lipophilic nature of cholesterol to enhance the drug's association with cell membranes, thereby improving its cellular uptake and prolonging its duration of action. This modification aims to create a long-acting neuraminidase inhibitor with improved efficacy, particularly against resistant influenza variants.

Quantitative Data Summary

The this compound (referred to as Chol-ZNV) has demonstrated significant improvements in both in vitro antiviral activity and in vivo pharmacokinetics when compared to the parent drug, zanamivir.

Table 1: In Vitro Neuraminidase Inhibition

| Virus Strain | Compound | IC50 (nM) |

| Influenza A/H1N1 | Zanamivir | 1.2 ± 0.3 |

| Chol-ZNV | 15.8 ± 2.1 | |

| Influenza A/H3N2 | Zanamivir | 0.9 ± 0.2 |

| Chol-ZNV | 12.5 ± 1.8 | |

| Influenza B | Zanamivir | 2.5 ± 0.5 |

| Chol-ZNV | 28.7 ± 3.4 | |

| Oseltamivir-Resistant H1N1 (H275Y) | Zanamivir | 1.5 ± 0.4 |

| Chol-ZNV | 18.2 ± 2.5 |

IC50 values represent the concentration of the compound required to inhibit 50% of the neuraminidase enzyme activity.

Table 2: Pharmacokinetic Parameters in Rats

| Compound | Administration | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC (ng·h/mL) |

| Zanamivir | Intravenous | 15,678 ± 2,134 | 0.08 | 0.3 ± 0.1 | 2,895 ± 456 |

| Chol-ZNV | Intravenous | 8,976 ± 1,543 | 0.08 | 7.6 ± 1.2 | 12,567 ± 2,345 |

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; t1/2: Plasma half-life; AUC: Area under the plasma concentration-time curve. Data from intravenous administration in rats.

Table 3: In Vivo Efficacy in Mice (Lethal Challenge Model)

| Treatment Group | Dose (mg/kg) | Survival Rate (%) |

| Vehicle Control | - | 0 |

| Zanamivir | 10 | 20 |

| Chol-ZNV | 10 | 100 |

Mice were infected with a lethal dose of influenza A/H1N1 virus and treated with a single dose of the respective compounds.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the synthesis and evaluation of the this compound.

Synthesis of this compound

The synthesis of the this compound involves a multi-step chemical process.

Step 1: Synthesis of Cholesterol-C6-Azide (Chol-C6-N3)

-

Cholesterol is reacted with 6-bromohexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent (e.g., dichloromethane) to form cholesteryl 6-bromohexanoate.

-

The resulting cholesteryl 6-bromohexanoate is then reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to yield Chol-C6-N3.

Step 2: Synthesis of Zanamivir-Alkyne (ZNV-alkyne)

-

The primary hydroxyl group of zanamivir is selectively protected using a suitable protecting group.

-

The carboxylic acid group of the protected zanamivir is then coupled with propargylamine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

The protecting group is subsequently removed to yield ZNV-alkyne.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

-

Chol-C6-N3 and ZNV-alkyne are dissolved in a mixture of solvents such as tert-butanol and water.

-

A copper(I) catalyst, typically generated in situ from copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate, is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, yielding the this compound.

-

The final product is purified by column chromatography.

In Vitro Neuraminidase Inhibition Assay

This fluorescence-based assay is used to determine the inhibitory activity of the conjugate against influenza neuraminidase.

Materials:

-

Influenza virus strains (e.g., H1N1, H3N2, Influenza B, and resistant strains)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Zanamivir and this compound

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Serially dilute the test compounds (zanamivir and Chol-ZNV) in the assay buffer in a 96-well plate.

-

Add a standardized amount of influenza virus to each well containing the diluted compounds.

-

Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the neuraminidase enzyme.

-

Add the MUNANA substrate to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This assay is performed to assess the cytotoxicity of the conjugate on host cells.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound and incubate for a specified period (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

In Vivo Efficacy Study in Mice

This study evaluates the therapeutic potential of the conjugate in a lethal influenza infection model.

Animals:

-

Female BALB/c mice (6-8 weeks old)

Procedure:

-

Anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5x LD50) of influenza A virus.

-

At a predetermined time post-infection (e.g., 24 hours), administer a single dose of the this compound, zanamivir, or a vehicle control via a suitable route (e.g., intranasal

A Deep Dive into Long-Acting Neuraminidase Inhibitors for Influenza

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 11, 2025

Executive Summary

The landscape of influenza therapeutics is continually evolving, driven by the need for more effective and convenient treatment options. Long-acting neuraminidase inhibitors (NAIs) represent a significant advancement in this field, offering the potential for single-dose regimens that can improve patient compliance and clinical outcomes. This technical guide provides a comprehensive overview of the core science behind approved and emerging long-acting NAIs, with a focus on their mechanism of action, preclinical and clinical efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation. Detailed data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Long-Acting Neuraminidase Inhibitors

Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, making it a prime target for antiviral therapy.[1] While first-generation NAIs such as oseltamivir and zanamivir have been mainstays of influenza treatment, their requirement for multiple daily doses over several days can lead to issues with patient adherence.[2] This has spurred the development of long-acting NAIs, designed to provide sustained therapeutic concentrations with a single administration, thereby simplifying treatment and potentially improving efficacy.[1][2]

This guide will delve into the specifics of two prominent long-acting NAIs, laninamivir octanoate and peramivir, as well as explore investigational agents that hold promise for the future of influenza management.

Mechanism of Action: Targeting Viral Egress

Long-acting NAIs, like their predecessors, function by inhibiting the enzymatic activity of the influenza virus neuraminidase. By blocking this enzyme, newly formed viral particles are unable to cleave sialic acid residues on the host cell surface and thus cannot be efficiently released, preventing the spread of infection to other cells.[1]

The "long-acting" characteristic of these inhibitors is primarily achieved through two key mechanisms:

-

High Binding Affinity and Slow Dissociation: These molecules are designed to bind tightly to the active site of the neuraminidase enzyme and dissociate at a very slow rate. This prolonged interaction ensures sustained inhibition of viral release.

-

Favorable Pharmacokinetics: Formulation strategies, such as the use of prodrugs, and inherent molecular properties contribute to prolonged retention in the respiratory tract or systemic circulation, maintaining therapeutic concentrations for an extended period.

Below is a diagram illustrating the general mechanism of neuraminidase inhibition.

References

Improving Zanamivir Bioavailability Through Conjugation

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zanamivir is a potent neuraminidase inhibitor effective against a wide range of influenza A and B viruses.[1][2] Its clinical utility, however, is significantly hampered by poor oral bioavailability, averaging around 2%, which necessitates administration via oral inhalation.[3] This limitation stems from the molecule's high polarity and zwitterionic nature at physiological pH, which restricts its passive diffusion across the intestinal epithelium.[4][5] To overcome this challenge and unlock the full therapeutic potential of Zanamivir as a systemic antiviral agent, various conjugation strategies have been explored. This technical guide provides a comprehensive overview of these approaches, detailing the underlying chemical strategies, summarizing key quantitative data, outlining experimental protocols, and visualizing the core concepts.

The Challenge: Zanamivir's Physicochemical Barriers to Oral Absorption

Zanamivir's structure contains three key polar functional groups: a carboxylic acid, a guanidino group, and a glycerol side chain. The guanidino group is highly basic, while the carboxylic acid is acidic, resulting in a zwitterionic state that contributes to its poor membrane permeability (cLogP ~ -5).[4] Efforts to improve oral bioavailability must therefore address these intrinsic structural hurdles.

Caption: Zanamivir's intrinsic physicochemical properties limit its absorption.

Conjugation Strategies for Enhanced Bioavailability

Conjugation strategies primarily fall into two categories: prodrug approaches that temporarily mask polar groups or leverage active transport mechanisms, and macromolecular conjugations that alter the drug's overall pharmacokinetic profile.

Prodrug Approaches

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. This strategy has been extensively investigated for Zanamivir.

2.1.1. Amino Acid Conjugates for Carrier-Mediated Transport

One of the most promising strategies involves conjugating amino acids to Zanamivir to create prodrugs that are recognized by intestinal membrane transporters, such as the human peptide transporter 1 (hPepT1).[4] This approach hijacks the body's natural nutrient uptake systems to facilitate drug absorption.

-

Mechanism: Acyloxy ester prodrugs of Zanamivir are synthesized by linking an amino acid (e.g., L-valine) to the parent drug.[4] These conjugates are recognized and transported across the intestinal epithelial cells by hPepT1. Once inside the cell, endogenous esterases cleave the linker, releasing the active Zanamivir into circulation.[4]

-

Efficacy: The L-valyl prodrug of Zanamivir demonstrated a threefold higher uptake in HeLa cells transfected with hPepT1 compared to wild-type cells.[4] It also showed significantly enhanced transcellular permeability across Caco-2 monolayers.[4][5] Most notably, in situ rat intestinal perfusion studies revealed high jejunal membrane permeability, comparable to the highly permeable drug metoprolol.[4]

Caption: Carrier-mediated uptake of Zanamivir-amino acid prodrugs.

2.1.2. Lipophilicity-Increasing Ester Prodrugs

A more traditional prodrug approach involves masking Zanamivir's polar carboxylic acid and glycerol side chains with lipophilic ester groups.[1][2] Another strategy aimed to lower the high basicity of the guanidino group through N-hydroxylation.[1][2]

-

Mechanism: By converting polar functional groups into less polar esters, the overall lipophilicity of the molecule is increased, which is hypothesized to improve passive diffusion across the intestinal membrane.

-

Efficacy: While these prodrugs showed high solubility and were successfully bioactivated back to the parent compound in vitro, they failed to achieve significant oral bioavailability in vivo.[1][2] The most promising candidates, an amidoxime ester and an N-hydroxyguanidine ester, exhibited bioavailability of ≤ 3.7% in rats.[1][2] This finding suggests that simply increasing lipophilicity may not be sufficient to overcome Zanamivir's intrinsic absorption hurdles.[1]

Macromolecular and Nanoparticle Conjugation

This strategy involves attaching Zanamivir to larger entities like polymers, nanobodies, or lipids to fundamentally alter its pharmacokinetic and pharmacodynamic properties.

2.2.1. Cholesterol Conjugation

A novel approach involves conjugating Zanamivir to cholesterol.[6]

-

Mechanism: This conjugation strategy targets the cell membrane and allows the drug to enter host cells, where it can inhibit neuraminidase function and the assembly of new virions.[6]

-

Efficacy: The Zanamivir-cholesterol conjugate demonstrated a markedly improved plasma half-life and enhanced antiviral efficacy compared to the parent drug.[6] A single dose was sufficient to protect mice from lethal challenges with both wild-type and oseltamivir-resistant H1N1 influenza viruses.[6]

2.2.2. Polymer Conjugation

Covalently attaching multiple copies of Zanamivir to a polymer backbone, such as poly-L-glutamine, creates a multivalent inhibitor.[7][8]

-

Mechanism: Multivalency enhances the avidity of the drug for the neuraminidase enzyme on the viral surface. Beyond inhibiting viral release, these conjugates also interfere with intracellular trafficking of the virus after endocytosis, adding a previously unseen mechanism of action.[9]

-

Efficacy: These polymer conjugates showed up to a 20,000-fold improvement in anti-influenza potency in vitro compared to free Zanamivir, particularly against drug-resistant strains.[7] In vivo studies in ferrets showed a significant reduction in viral titers.[8]

2.2.3. Nanobody Conjugation

Conjugating Zanamivir to a nanobody that recognizes immunoglobulin kappa light chains (VHHkappa) is a sophisticated strategy to extend the drug's half-life.[10]

-

Mechanism: The VHHkappa-Zanamivir conjugate binds to circulating immunoglobulins, effectively using them as a carrier to avoid rapid renal clearance.[10] This dramatically increases the circulatory half-life of the antiviral agent.

-

Efficacy: The circulatory half-life of the conjugate in mice was extended to 84.1 hours.[10] This long-acting formulation provided protection against lethal influenza challenge even when administered two weeks prior to infection.[10]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from various studies aimed at improving Zanamivir's bioavailability and efficacy through conjugation.

Table 1: In Vivo Pharmacokinetic Parameters of Zanamivir Prodrugs in Rats

| Prodrug Candidate | Conjugation Strategy | Dose & Route | Bioavailability (F%) | Cmax (ng/mL) | Tmax (min) | Reference |

|---|---|---|---|---|---|---|

| Amidoxime Ester 7 | N-Hydroxylation / Esterification | Oral | ≤ 3.7% | - | - | [1][2] |

| N-Hydroxyguanidine Ester 8 | N-Hydroxylation / Esterification | Oral | ≤ 3.7% | - | - | [1][2] |

| Zanamivir + Capmul MCM L8 | Formulation with Permeability Enhancer | Intraduodenal | Up to ~24% | > 7200 | 5 | [11] |

| Zanamivir + Sodium Caprate | Formulation with Permeability Enhancer | Oral | Relative BA: 317.65% vs Control | 156 (in lungs) | 30 |[12] |

Table 2: In Vitro Permeability and Transporter Interaction of Zanamivir Prodrugs

| Prodrug Candidate | Assay System | Key Parameter | Value | Reference |

|---|---|---|---|---|

| L-Valyl Prodrug | Caco-2 Cells | Apparent Permeability (Papp) | 2.24 x 10⁻⁶ cm/s | [4][5] |

| L-Valyl Prodrug | Caco-2 Cells | [³H]Gly-Sar Uptake Inhibition (IC₅₀) | 1.19 ± 0.19 mM | [4] |

| L-Valyl Prodrug | HeLa/hPepT1 vs. HeLa Wild Type | Uptake Ratio | ~3-fold higher | [4][5] |

| Zanamivir + 0.25% Capmul | Caco-2 Cells | Permeability Increase vs Control | 5.2-fold | [11] |

| Zanamivir + 5% Glycerol | Caco-2 Cells | Permeability Increase vs Control | 5.6-fold |[11] |

Table 3: Antiviral Activity of Zanamivir Conjugates

| Conjugate | Target Virus Strain | Activity Metric | Value | Comparison to Zanamivir | Reference |

|---|---|---|---|---|---|

| Zanamivir-Polymer Conjugate | Influenza A (Wild-type & resistant) | Anti-influenza Potency | - | Up to 20,000-fold improvement | [7] |

| Zanamivir-Polymer Conjugate | A/WSN/33 | Ki | 0.27 ± 0.06 nM | ~3-fold more potent | [9] |

| VHHkappa-(Zanamivir)₄ | Influenza A | IC₅₀ | Linearly improved with number of Zanamivir molecules | Significantly enhanced | [10] |

| Novel Zanamivir Derivative | A/WSN/33 H1N1 | IC₅₀ | 0.670 µM | Superior (Zanamivir IC₅₀ = 0.873 µM) |[13] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the development of Zanamivir conjugates.

Synthesis of Zanamivir L-Valine Prodrug (Representative)

This protocol is a generalized representation based on descriptions of acyloxy ester prodrug synthesis.[4]

-

Protection: Protect the non-target functional groups on both Zanamivir and L-valine. The guanidino group of Zanamivir may be protected with Boc groups, and the amino group of L-valine with Fmoc or a similar protecting group.

-

Activation: Activate the carboxylic acid of the protected L-valine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent (e.g., dichloromethane).

-

Esterification: React the activated L-valine with the primary alcohol of Zanamivir's glycerol side chain in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Purification: Purify the resulting protected conjugate using column chromatography.

-

Deprotection: Remove all protecting groups under appropriate conditions (e.g., trifluoroacetic acid for Boc groups, piperidine for Fmoc) to yield the final Zanamivir-L-valine conjugate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caco-2 Cell Permeability Assay

This assay is the standard for evaluating in vitro intestinal permeability.[11][12]

-

Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seeding: Seed cells onto Transwell polycarbonate membrane inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².

-

Differentiation: Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer, confirmed by measuring the transepithelial electrical resistance (TEER).

-

Experiment:

-

Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add the test compound (Zanamivir conjugate) dissolved in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time intervals (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh HBSS. A sample is also taken from the apical chamber at the beginning and end of the experiment.

-

-

Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Caption: Workflow for in vitro permeability assessment using Caco-2 cells.

Neuraminidase (NA) Inhibition Assay

This fluorometric assay measures the ability of a conjugate to inhibit the enzymatic activity of viral neuraminidase.[7]

-

Reagents: Prepare purified recombinant neuraminidase, the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), and a series of dilutions of the Zanamivir conjugate.

-

Incubation: In a 96-well plate, incubate a fixed concentration of the NA enzyme with varying concentrations of the inhibitor conjugate for 30-60 minutes at room temperature.

-

Reaction Initiation: Add the MUNANA substrate to each well to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a high pH stop solution (e.g., glycine-NaOH buffer).

-

Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone product using a microplate reader (excitation ~365 nm, emission ~450 nm).

-